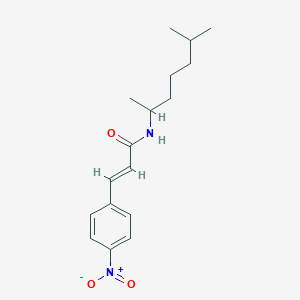

![molecular formula C13H9F3N6OS2 B5492663 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5492663.png)

2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide” is a derivative of 1,2,4-triazole . Triazole derivatives have been reported to show promising anticancer activities . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including this compound, involves various chemical reactions . The compounds were evaluated for their carbonic anhydrase-II enzyme inhibitory activity in vitro . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups . The structure of related compounds has been studied using various techniques, revealing interesting features such as distorted octahedral geometries .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include various processes . For example, the Suzuki Cross-Coupling with MIDA Boronates is one of the reactions involved .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its molecular structure . For example, the compound exhibits prominent UV-visible absorption bands between 350 and 450 nm .Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3N6OS2/c14-13(15,16)10-19-20-12(25-10)18-9(23)6-24-11-17-7-22(21-11)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,18,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUHXTLHOGCZMRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=NC(=N2)SCC(=O)NC3=NN=C(S3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3N6OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-fluorobenzyl)-1-[4-(hydroxymethyl)benzoyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5492584.png)

![3-{4-ethyl-5-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5492588.png)

![2-[(dimethylamino)methyl]-N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B5492589.png)

![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-[(1-ethyl-1H-imidazol-2-yl)methyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5492606.png)

![1-[(3-methylphenyl)acetyl]-4-(methylsulfonyl)piperazine](/img/structure/B5492610.png)

![3-(butylthio)-6-(2-methoxy-1-naphthyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5492622.png)

![N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-2-methyl-2-propanamine hydrochloride](/img/structure/B5492653.png)

![5-[(3-tert-butylphenoxy)methyl]-3-(cyclopropylmethyl)-1,2,4-oxadiazole](/img/structure/B5492660.png)

![methyl 2-[(4-isobutoxybenzoyl)amino]-3-(3-nitrophenyl)acrylate](/img/structure/B5492674.png)

![4-{[2-(3,4-dimethoxyphenyl)ethyl][2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5492681.png)